5,7-Dihydroxyisoflavone

Description

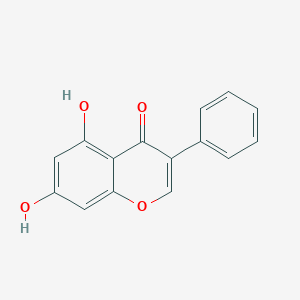

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJGZPJJTHBVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418801 | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4044-00-2 | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4044-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 °C | |

| Record name | 5,7-Dihydroxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dihydroxyisoflavone: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,7-dihydroxyisoflavone, a naturally occurring isoflavonoid (B1168493). The document details its natural sources, biosynthetic pathway, and methodologies for its analysis, and explores its interaction with key cellular signaling pathways.

Natural Sources of 5,7-Dihydroxyisoflavone

5,7-Dihydroxyisoflavone has been identified in a limited number of plant species, primarily within the Leguminosae (Fabaceae) family. While not as widespread as other isoflavones like genistein (B1671435) or daidzein, it is a notable constituent in certain plants.

Quantitative Data Summary

The concentration of 5,7-dihydroxyisoflavone can vary depending on the plant part, genotype, and environmental conditions. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| Arachis hypogaea (Peanut) | Defatted flour of testa | Principal flavonoid aglycone | HPLC | [1][2] |

| Arachis hypogaea (Peanut) | Shells (Hulls) | Detected, not quantified | - | [3] |

| Maackia amurensis | Not specified | Reported, no quantitative data | - | [4] |

| Dalbergia species | Various parts | Rich in isoflavonoids, specific data for 5,7-dihydroxyisoflavone is not available | - | [5][6][7] |

Note: Some literature on peanut shells reports 5,7-dihydroxychromone, which is a structurally different compound. Care must be taken to distinguish between these two compounds during analysis.[8][9]

Biosynthesis of 5,7-Dihydroxyisoflavone

The biosynthesis of 5,7-dihydroxyisoflavone follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of flavonoids in plants. The specific pathway to 5,7-dihydroxyisoflavone diverges from the pathways leading to more common isoflavones at the level of the flavanone (B1672756) precursor.

The key steps are:

-

General Phenylpropanoid Pathway : The amino acid L-phenylalanine is converted to cinnamoyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Chalcone (B49325) Synthesis : Chalcone synthase (CHS) catalyzes the condensation of one molecule of cinnamoyl-CoA and three molecules of malonyl-CoA to form pinocembrin (B1678385) chalcone.

-

Flavanone Formation : Chalcone isomerase (CHI) catalyzes the cyclization of pinocembrin chalcone to form the flavanone pinocembrin (5,7-dihydroxyflavanone).[10][11]

-

Isoflavone (B191592) Synthesis : The key step is the conversion of the flavanone pinocembrin to the isoflavone 5,7-dihydroxyisoflavone. This reaction is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS introduces a hydroxyl group at the C-2 position, which is followed by a rearrangement of the B-ring from the C-2 to the C-3 position and subsequent dehydration to form the isoflavone backbone.

Experimental Protocols

This section provides a generalized workflow for the extraction, isolation, and quantification of 5,7-dihydroxyisoflavone from plant materials.

General Experimental Workflow for Isolation

Detailed Methodologies

3.2.1. Extraction

-

Sample Preparation : Grind the dried plant material (e.g., peanut testa) into a fine powder.

-

Extraction : Macerate or sonicate the powdered material with a suitable solvent, such as 80% methanol or ethanol, at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is commonly used.

-

Filtration : Separate the extract from the solid residue by filtration or centrifugation.

-

Concentration : Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

3.2.2. Hydrolysis (Optional)

To quantify the total aglycone content, including that present as glycosides, acid hydrolysis is performed.

-

Resuspend the crude extract in an acidic solution (e.g., 2M HCl).

-

Heat the mixture at 80-90°C for 1-2 hours.

-

Neutralize the solution and extract the aglycones with an organic solvent like ethyl acetate (B1210297).

3.2.3. Purification

-

Liquid-Liquid Partitioning : Fractionate the crude extract by partitioning between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Isoflavones are typically enriched in the ethyl acetate fraction.

-

Column Chromatography : Further purify the ethyl acetate fraction using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Preparative HPLC : For final purification, use preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

3.2.4. Quantification by HPLC

A validated HPLC method is essential for accurate quantification.[12][13][14][15]

| Parameter | Specification |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% trifluoroacetic acid (TFA) or formic acidB: Acetonitrile or Methanol |

| Gradient | A linear gradient starting with a higher proportion of A, gradually increasing the proportion of B. An example gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at approximately 260 nm |

| Temperature | 25-30 °C |

| Quantification | Based on a calibration curve generated using a pure standard of 5,7-dihydroxyisoflavone. |

3.2.5. Characterization

The identity of the isolated compound should be confirmed using spectroscopic methods.

| Technique | Expected Data for 5,7-Dihydroxyisoflavone |

| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 254, corresponding to the molecular formula C15H10O4.[4] |

| ¹H NMR | Signals corresponding to the protons on the A, B, and C rings of the isoflavone skeleton. |

| ¹³C NMR | Signals corresponding to the 15 carbon atoms of the isoflavone skeleton.[4] |

Modulation of Cellular Signaling Pathways

While direct studies on the effects of 5,7-dihydroxyisoflavone on major signaling pathways are limited, the biological activities of structurally similar isoflavones and flavonoids provide a strong basis for predicting its potential interactions. The following diagrams illustrate the likely modulation of the NF-κB, MAPK, and PI3K/Akt pathways by 5,7-dihydroxyisoflavone, based on evidence from related compounds.[1][4][5][10][16][17][18][19][20][21][22][23][24][25]

NF-κB Signaling Pathway

MAPK Signaling Pathway

PI3K/Akt Signaling Pathway

Conclusion

5,7-Dihydroxyisoflavone is a phytoestrogen with a confirmed presence in peanuts and potential occurrence in other legumes. Its biosynthesis follows the established isoflavonoid pathway, originating from the flavanone pinocembrin. While specific quantitative data and detailed experimental protocols remain somewhat limited in the literature, this guide provides a robust framework for its study based on current knowledge and methodologies for related compounds. The likely modulation of key inflammatory and cell survival pathways, such as NF-κB, MAPK, and PI3K/Akt, suggests that 5,7-dihydroxyisoflavone holds potential for further investigation in drug development and nutritional science. Further research is warranted to fully elucidate its natural abundance, bioavailability, and specific molecular mechanisms of action.

References

- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Daidzein Metabolite, 6,7,4'-Trihydroxyisoflavone, Is a Novel Inhibitor of PKCα in Suppressing Solar UV-Induced Matrix Metalloproteinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Recovery and Bioactivity of Flavonoids From Peanut Shells (Arachis hypogaea): Antioxidant and Acetylcholinesterase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phcogrev.com [phcogrev.com]

- 8. benchchem.com [benchchem.com]

- 9. A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienggj.org [scienggj.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 21. globalsciencebooks.info [globalsciencebooks.info]

- 22. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

The In Vitro Mechanism of Action of 5,7-Dihydroxyisoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxyisoflavone, a member of the isoflavone (B191592) class of flavonoids, is a naturally occurring compound found in various plants.[1][2] Isoflavones, as a group, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. While extensive research has been conducted on related isoflavones such as genistein (B1671435) and daidzein, and the structurally similar flavone, chrysin (B1683763) (5,7-dihydroxyflavone), specific in-depth mechanistic data for 5,7-Dihydroxyisoflavone remains comparatively limited in publicly accessible literature.

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 5,7-Dihydroxyisoflavone, drawing upon available data for the compound itself and supplementing with findings from closely related molecules to present a coherent picture of its potential biological effects. The primary mechanisms discussed herein include the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways.

Core Mechanisms of Action

The in vitro bioactivity of 5,7-Dihydroxyisoflavone and its analogs primarily revolves around their ability to interfere with cellular processes critical for cancer cell proliferation and survival. These mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting pro-survival signaling cascades.

Induction of Apoptosis

5,7-Dihydroxyisoflavone and its structural relatives have been shown to induce apoptosis in various cancer cell lines. This process is often mediated by the modulation of pro- and anti-apoptotic proteins. For instance, the related compound 5,7-dihydroxyflavone (chrysin) has been observed to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant in initiating the mitochondrial pathway of apoptosis.

Furthermore, these compounds can potentiate apoptosis induced by other agents, such as TNF-related apoptosis-inducing ligand (TRAIL). 5,7-dihydroxyflavone enhances TRAIL-induced apoptosis by down-regulating inhibitor of apoptosis proteins (IAPs), including c-IAP1, c-IAP2, XIAP, and Survivin, which are responsible for suppressing caspase activity.[3][4] The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation and apoptosis, is also enhanced in the presence of these flavonoids.[3]

Key Apoptotic Events:

-

Modulation of Bcl-2 Family Proteins: Increased Bax to Bcl-2 ratio.

-

Downregulation of IAPs: Reduced inhibition of caspases.

-

Caspase Activation: Leading to the execution phase of apoptosis.

-

PARP Cleavage: A definitive marker of apoptosis.

Cell Cycle Arrest

The antiproliferative effects of isoflavones are also attributed to their ability to induce cell cycle arrest, preventing cancer cells from progressing through the stages of division. Related isoflavones have been shown to cause arrest at the G0/G1 and G2/M phases of the cell cycle.[5][6] This is often accompanied by changes in the expression of key cell cycle regulatory proteins. For example, treatment with these compounds can lead to a decrease in the levels of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), and an increase in the expression of CDK inhibitors (e.g., p21).

Modulation of Intracellular Signaling Pathways

5,7-Dihydroxyisoflavone and related flavonoids are known to interfere with key signaling pathways that are often dysregulated in cancer and inflammatory conditions.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its constitutive activation is a hallmark of many cancers. 5,7-dihydroxyflavone has been shown to reduce the phosphorylation levels of Akt, thereby inhibiting this pro-survival pathway.[4] A methoxy (B1213986) derivative, 5,7-dihydroxy-4'-methoxyisoflavone, also decreases the levels of phosphorylated Akt in human osteosarcoma cells.[7][8] Inhibition of the PI3K/Akt pathway contributes to the pro-apoptotic and anti-proliferative effects of these compounds.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of isoflavones on this pathway can be cell-type dependent. For instance, 5,7-dihydroxy-4'-methoxyisoflavone has been found to decrease the phosphorylation of ERK in osteosarcoma cells.[7][8] In other contexts, related isoflavones have been shown to reduce the phosphorylation of JNK and p38 in response to inflammatory stimuli.[9][10]

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Isoflavones are known to inhibit the NF-κB signaling pathway.[11] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the active NF-κB subunits. By inhibiting the NF-κB pathway, 5,7-Dihydroxyisoflavone and its analogs can exert anti-inflammatory effects and may also contribute to their anticancer activity by down-regulating NF-κB-mediated pro-survival genes.

Quantitative Data

The following tables summarize the available quantitative data for the in vitro activities of 5,7-Dihydroxyisoflavone and its close structural analogs.

Table 1: Cytotoxic Activity (IC50 Values) of 5,7-Dihydroxyisoflavone and Related Flavonoids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Daidzein | BEL-7402 | Human Hepatoma | 59.7 ± 8.1 | [12] |

| Daidzein | MCF-7 | Human Breast Cancer | 50 | [12] |

| 5,7-Dihydroxyflavone (Chrysin) | HepG2 | Human Liver Cancer | ~20 (in combination) | |

| 5,7,4'-Trihydroxy-6,8-diprenylisoflavone | MDA-MB-231 | Human Breast Cancer | Not specified | [8] |

| 5,7,4'-Trihydroxy-6,8-diprenylisoflavone | MCF-7 | Human Breast Cancer | Not specified | [8] |

Note: Data for 5,7-Dihydroxyisoflavone is limited; values for closely related compounds are provided for context.

Table 2: Enzyme Inhibition by 5,7-Dihydroxyflavone (Chrysin)

| Enzyme | Inhibition Parameter | Value | Reference |

| CYP3A4 | IC50 | 2.5 ± 0.6 µM | [13] |

| CYP3A4 | Ki | 2.4 ± 1.0 µM | [13] |

| Aromatase (CYP19A1) | Potent Inhibitor | IC50 not specified | [13] |

| Cyclooxygenase (COX) | Inhibitor | IC50 not specified | [14] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of 5,7-Dihydroxyisoflavone's mechanisms of action.

References

- 1. 5,7-dihydroxyisoflavone, 4044-00-2 [thegoodscentscompany.com]

- 2. 5,7-Dihydroxyisoflavone | CAS:4044-00-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Daidzein Metabolite, 6,7,4'-Trihydroxyisoflavone, Is a Novel Inhibitor of PKCα in Suppressing Solar UV-Induced Matrix Metalloproteinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

A Technical Guide to the Biological Activities of 5,7-Dihydroxyisoflavone and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5,7-Dihydroxyisoflavone is a naturally occurring isoflavone (B191592), a class of phytoestrogens known for their diverse pharmacological effects. Structurally similar to other well-studied isoflavones like daidzein (B1669772) (4',7-dihydroxyisoflavone) and flavonoids such as chrysin (B1683763) (5,7-dihydroxyflavone), it is predicted to share a range of biological activities. However, direct research on 5,7-dihydroxyisoflavone itself is limited. This technical guide provides a comprehensive overview of its putative biological activities by synthesizing data from its close structural analogs. The aim is to offer a foundational resource for researchers, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the key molecular mechanisms and signaling pathways that are likely involved.

Core Biological Activities

Based on its chemical structure and data from analogous compounds, the primary biological activities of 5,7-Dihydroxyisoflavone are projected to be in anticancer, anti-inflammatory, antioxidant, and neuroprotective applications.

Anticancer Activity

The 5,7-dihydroxy substitution pattern is a key feature for the anticancer effects observed in related flavonoids. These compounds have been shown to induce apoptosis, arrest the cell cycle, and sensitize cancer cells to other therapeutic agents. For instance, the structural analog chrysin (5,7-dihydroxyflavone) demonstrates broad-spectrum anticancer activity.[1] A primary mechanism is the enhancement of apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL), a cytokine that can selectively target and kill cancer cells.[2][3] This is achieved by modulating the expression of key apoptosis-related proteins and inhibiting pro-survival signaling pathways like PI3K/Akt/mTOR and STAT3.[2][4][5]

Quantitative Data: Anticancer Activity of 5,7-Dihydroxyflavone (Chrysin)

| Cell Line | Cancer Type | Metric | Value | Reference |

| HeLa | Cervical Cancer | IC50 | 14.2 µM | [1] |

| U937 | Leukemia | IC50 | 16 µM | [1] |

| SGC-7901 | Gastric Carcinoma | IC50 | 40.56 µM | [1] |

| T47D | Breast Cancer | IC50 | 43.4 µM (48h) | [1] |

| KYSE-510 | Esophageal Squamous Carcinoma | IC50 | 63 µM | [1] |

| HepG2 | Liver Cancer | IC50 | 25 µM (for 5,7-DMF*) | [6] |

*Data for 5,7-dimethoxyflavone (B190784) (5,7-DMF), a methylated derivative.

Signaling Pathway: Modulation of TRAIL-Induced Apoptosis

The diagram below illustrates how 5,7-dihydroxy-substituted flavonoids can enhance TRAIL-mediated apoptosis in cancer cells by inhibiting pro-survival pathways (Akt, STAT3) and modulating apoptotic regulators (Bcl-2 family, IAPs).[2]

Caption: Putative mechanism for enhancing TRAIL-induced apoptosis.

Anti-Inflammatory Activity

Isoflavones and flavonoids are well-documented anti-inflammatory agents.[7] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β).[8][9] The primary mechanisms involve the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of the inflammatory response.[10][11] By inhibiting the phosphorylation of IκBα and MAPK components (p38, ERK, JNK), these compounds prevent the nuclear translocation of transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory genes like iNOS and COX-2.[7][8]

Quantitative Data: Anti-Inflammatory Activity of Related Flavonoids

| Compound | Test System | Effect | Metric | Reference |

| 5,6-Dihydroxyflavone | LPS-stimulated RAW 264.7 cells | Inhibition of Nitric Oxide (NO) production | IC50 = 11.55 µM | [11] |

| Chrysin (5,7-dihydroxyflavone) | LPS-stimulated RAW 264.7 cells | Regulation of iNOS and COX-2 expression | Qualitative | [8] |

| 4'-Methoxytricetin (a 5,7-dihydroxyflavone analogue) | LPS-stimulated RAW 264.7 cells | Regulation of iNOS and COX-2 expression | Qualitative | [8] |

| Daidzein | Adipocyte-macrophage co-cultures | Reduction of CCL2 and IL-6 expression | Via PPARα/γ and JNK | [12] |

Signaling Pathway: Inhibition of LPS-Induced Inflammation

The diagram below shows how 5,7-dihydroxyisoflavone analogs can block lipopolysaccharide (LPS)-induced inflammation by targeting upstream receptors and inhibiting the MAPK and NF-κB signaling cascades.[11]

Caption: Inhibition of key inflammatory signaling pathways.

Antioxidant Activity

Quantitative Data: Antioxidant Activity of Related Compounds

| Assay Method | Compound/Extract | Metric | Value (µg/mL) | Reference |

| DPPH | Ethanol Extract of L. octovalvis (rich in flavonoids) | IC50 | 18.98 | [14] |

| DPPH | Pomegranate Rind Extract (PREOG) | IC50 | 39.90 | [15] |

| FRAP | Pomegranate Rind Extract (PREOG) | IC50 | 1280.70 | [15] |

Note: The strength of antioxidant activity is often classified as very strong (IC50 < 50 µg/mL), strong (IC50: 50-100 µg/mL), moderate (IC50: 101-150 µg/mL), and weak (IC50 > 150 µg/mL).[14]

Neuroprotective Effects

Flavonoids and isoflavones exhibit significant neuroprotective potential, acting through antioxidant, anti-inflammatory, and signaling modulation mechanisms.[16] They can protect neuronal cells from oxidative stress, excitotoxicity, and apoptosis induced by various neurotoxic insults.[17][18] A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.[1][16]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

This diagram outlines how compounds like 5,7-dihydroxyisoflavone could activate the Nrf2 pathway, leading to cellular protection against oxidative stress.

Caption: Activation of the Nrf2 antioxidant defense pathway.

Estrogenic and Anti-Estrogenic Activity

Isoflavones are classified as phytoestrogens due to their structural similarity to 17-β-estradiol, allowing them to bind to estrogen receptors (ERα and ERβ).[19] Their effect can be either estrogenic (agonist) or anti-estrogenic (antagonist) depending on the concentration of endogenous estrogens and the specific tissue.[20] In low-estrogen environments (e.g., post-menopause), they can act as weak estrogens.[20] In high-estrogen environments, they can compete with estradiol (B170435) for receptor binding, exerting an anti-estrogenic effect that may be beneficial in hormone-dependent cancers.[9][21] Simple structural modifications, such as substitutions on the 7-hydroxyl group of the related isoflavone daidzein, can transform the molecule from an ER agonist into a potent antagonist.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of isoflavones and related compounds.

Anticancer Activity: MTT Assay for Cell Viability

This protocol assesses the cytotoxic effects of a compound on cancer cell lines.[22]

-

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of 5,7-Dihydroxyisoflavone in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

-

Anti-Inflammatory Activity: Griess Assay for Nitric Oxide (NO)

This protocol measures the production of NO, a key inflammatory mediator, by macrophages.[3]

-

Principle: The Griess assay quantifies nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 5,7-Dihydroxyisoflavone for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and LPS-only controls.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

-

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify specific proteins involved in signaling pathways.[8]

-

Principle: Western blotting uses antibodies to detect a specific protein that has been separated from a complex mixture of proteins by gel electrophoresis and transferred to a membrane.

-

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

-

Experimental Workflow: Western Blotting

Caption: Standard experimental workflow for Western Blot analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

5,7-Dihydroxyisoflavone: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxyisoflavone, a member of the isoflavonoid (B1168493) class of polyphenolic compounds, has garnered scientific interest for its potential therapeutic applications. Isoflavones are naturally occurring phytoestrogens found predominantly in soybeans and other legumes.[1][2] Structurally similar to 17-β-estradiol, they can interact with various cellular signaling pathways, acting as antioxidants and modulators of inflammatory processes.[3] This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of 5,7-Dihydroxyisoflavone, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Antioxidant Properties

The antioxidant capacity of isoflavones is a key aspect of their biological activity. They can neutralize free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and the pathogenesis of numerous diseases.[3][4] The antioxidant effects of isoflavones are attributed to their ability to donate hydrogen atoms, effectively scavenging radicals and interrupting oxidative chain reactions.[5] While specific quantitative antioxidant data for 5,7-Dihydroxyisoflavone is not extensively detailed in the reviewed literature, the activities of related isoflavones and their metabolites have been established in various in vitro assays.[1][5]

Quantitative Data: Radical Scavenging Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's antioxidant efficacy, with lower values indicating greater potency. The following table summarizes representative IC50 values for isoflavones and related flavonoids in common radical scavenging assays.

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |

| Methanol Extract (M. hypoleuca) | DPPH | 19.32 ± 0.03 | Ascorbic Acid | 4.97 ± 0.03 |

| Ethyl Acetate Fraction (M. hypoleuca) | DPPH | 14.31 ± 0.03 | Quercetin | 4.97 ± 0.08 |

| Ethyl Acetate Fraction (M. hypoleuca) | ABTS | 2.10 | Trolox | 2.34 |

| Methanol Extract (V. amygdalina) | DPPH | 94.92 | Ascorbic Acid | 127.73 |

| Ethanol Extract (V. amygdalina) | DPPH | 94.83 | Ascorbic Acid | 127.73 |

| Methanol Extract (V. amygdalina) | ABTS | 179.8 | Ascorbic Acid | 127.73 |

Note: Data from various plant extracts rich in flavonoids are presented to illustrate typical antioxidant potency. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across studies.[6]

Experimental Protocols: In Vitro Antioxidant Assays

Standardized protocols are crucial for assessing and comparing the antioxidant potential of compounds like 5,7-Dihydroxyisoflavone.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[6] The reduction of the deep violet DPPH radical to the yellow-colored non-radical form is monitored spectrophotometrically.[7]

-

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[7][8]

-

Sample Preparation: Dissolve 5,7-Dihydroxyisoflavone and a reference standard (e.g., Ascorbic Acid, Quercetin) in a suitable solvent (e.g., ethanol, methanol) to create a series of dilutions.[9]

-

Assay Procedure: Mix an aliquot of the test compound solution (e.g., 25 µL) with the DPPH solution (e.g., 200 µL).[10]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30-90 minutes).[8][10]

-

Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically 515-517 nm) using a spectrophotometer.[7][9]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100.[7] The IC50 value is determined by plotting the inhibition percentage against the compound concentration.[7]

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay evaluates the capacity of a compound to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ to its colorless neutral form by the antioxidant is measured spectrophotometrically.[6][11]

-

Methodology:

-

Reagent Preparation: Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[10][12]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[12]

-

Sample Preparation: Prepare a series of dilutions of 5,7-Dihydroxyisoflavone and a reference standard (e.g., Trolox).[10]

-

Assay Procedure: Mix a small volume of the test compound with the diluted ABTS•+ solution.[10]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 6-7 minutes).[9][10]

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

-

Visualization: Antioxidant Assay Workflow

Anti-inflammatory Properties

Chronic inflammation is a critical factor in the development of many diseases. 5,7-Dihydroxyisoflavone and its analogs have demonstrated significant anti-inflammatory effects in various in vitro models, primarily through the modulation of key inflammatory mediators and signaling pathways.[13][14] The most common model involves the use of lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells), which mimic an inflammatory response by producing nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.[15][16]

Inhibition of Pro-inflammatory Mediators

Studies have shown that 5,7-dihydroxyflavone analogues can effectively suppress the production of key inflammatory molecules in LPS-stimulated macrophages.[13] This includes the inhibition of NO and PGE2, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[13][17] The overexpression of iNOS and COX-2 is a hallmark of the inflammatory response.[18]

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play a central role in orchestrating the inflammatory cascade.[4][19] 5,7-Dihydroxyisoflavone and related compounds have been shown to reduce the expression and secretion of these cytokines in LPS-stimulated cells.[13][14][18]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the inhibitory effects of 5,7-dihydroxyflavone analogues on various inflammatory markers.

| Compound | Cell Line | Stimulant | Marker | Concentration (µM) | Inhibition |

| 2',3',5,7-Tetrahydroxyflavone | RAW 264.7 | LPS | NO Production | IC50 = 19.7 | Potent Inhibition[20] |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | RAW 264.7 | LPS | NO Production | IC50 = 17.1 | Potent Inhibition[20] |

| 5,6-Dihydroxyflavone | RAW 264.7 | LPS | NO Production | IC50 = 11.55 | Potent Inhibition[21] |

| Chrysin (5,7-Dihydroxyflavone) | RAW 264.7 | LPS | iNOS Expression | 10, 25 | Concentration-dependent reduction[13][22] |

| Chrysin (5,7-Dihydroxyflavone) | RAW 264.7 | LPS | COX-2 Expression | 10, 25 | Concentration-dependent reduction[13][22] |

| Chrysin (5,7-Dihydroxyflavone) | RAW 264.7 | LPS | IL-1β Expression | 10, 25 | Concentration-dependent reduction[13][22] |

| Chrysin (5,7-Dihydroxyflavone) | RAW 264.7 | LPS | IL-6 Expression | 10, 25 | Concentration-dependent reduction[13][22] |

| Daidzein (B1669772) | RAW 264.7 | LPS | TNF-α, IL-6 | - | Significant reduction[23] |

Molecular Mechanisms of Action

The anti-inflammatory effects of 5,7-Dihydroxyisoflavone are mediated by its interaction with critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a primary regulator of the inflammatory response.[2][15] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[3] Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[24] In the nucleus, p65 initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[4] 5,7-Dihydroxyisoflavone analogues have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[13][14]

2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key transducers of extracellular signals that regulate cellular processes like inflammation.[25] LPS stimulation activates the phosphorylation of these MAPKs, which in turn can activate transcription factors (like NF-κB) and lead to the production of inflammatory mediators.[15][16] Studies indicate that flavonoids can suppress the LPS-induced phosphorylation of ERK, JNK, and p38, thereby contributing to their anti-inflammatory effects.[21][23][26]

Experimental Protocols: In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[15][27]

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[16][27]

-

Treatment: Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates).[13][27] Pre-treat the cells with various concentrations of 5,7-Dihydroxyisoflavone for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 16-24 hours).[13][27][28]

2. Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: The concentration of NO in the cell culture supernatant is determined by measuring its stable metabolite, nitrite (B80452). The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the NO concentration.[27]

-

Methodology:

-

After the treatment period, collect the cell culture supernatant.[27]

-

Mix an equal volume of supernatant (e.g., 100 µL) with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[27]

-

Incubate at room temperature for 10 minutes.[27]

-

Measure the absorbance at 540-550 nm using a microplate reader.[27][28]

-

Calculate the nitrite concentration using a sodium nitrite standard curve.[27]

-

3. Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Methodology:

-

Collect cell culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6, or IL-1β).[17][29]

-

The assay typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.

-

Measure the absorbance and determine the cytokine concentration by comparison to a standard curve.

-

4. Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p38, p-IκBα) in cell lysates.[22]

-

Methodology:

-

After treatment, lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify band density and normalize to a loading control protein (e.g., β-actin or GAPDH).[22]

-

Visualization: In Vitro Anti-inflammatory Assay Workflow

References

- 1. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5280functionalmed.com [5280functionalmed.com]

- 5. Antioxidant and free radical scavenging activity of isoflavone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. longdom.org [longdom.org]

- 11. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 12. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing I κ B α-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Analyze interleukin-1β, interleukin-6, and tumor necrosis factor-α levels in dry eye and the therapeutic effect of cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 5,7-Dihydroxyisoflavone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxyisoflavone, a naturally occurring isoflavonoid, has garnered significant scientific interest for its diverse pharmacological activities.[1] Chemically identified as 5,7-dihydroxy-3-phenyl-4H-chromen-4-one, this compound is found in various plants and belongs to a class of phytoestrogens.[1] Its structural similarity to endogenous estrogens allows it to interact with various biological pathways, leading to a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of 5,7-Dihydroxyisoflavone's therapeutic potential, focusing on its anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. The guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into its mechanisms of action, quantitative data, and relevant experimental protocols.

Potential Therapeutic Applications

Anticancer Activity

5,7-Dihydroxyisoflavone has demonstrated promising anticancer properties through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[2][3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell survival and death.

One of the primary mechanisms of its anticancer effect is the induction of apoptosis, or programmed cell death. Studies have shown that 5,7-Dihydroxyisoflavone can sensitize cancer cells to apoptosis-inducing ligands like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[2][3] This sensitization is achieved by modulating the expression of apoptosis-related proteins. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3] Furthermore, it has been observed to reduce the levels of Inhibitor of Apoptosis Proteins (IAPs).[3]

The anticancer activity of 5,7-Dihydroxyisoflavone is also linked to its ability to interfere with critical cell survival signaling pathways. It has been shown to inhibit the phosphorylation of Akt and STAT3, two key proteins that promote cell survival and proliferation.[2] By inhibiting these pathways, 5,7-Dihydroxyisoflavone effectively weakens the anti-apoptotic signals within cancer cells, making them more susceptible to cell death.[2] A derivative, 5,7-dihydroxy-4'-methoxyisoflavone, has been shown to induce apoptosis in human osteosarcoma cells by inhibiting the ERK and Akt signaling pathways.[4]

Anti-inflammatory Activity

5,7-Dihydroxyisoflavone and its analogs exhibit significant anti-inflammatory properties.[5] The mechanisms underlying this activity involve the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways. Dihydroxyflavone derivatives have been shown to inhibit both cyclooxygenase (COX-1 and COX-2) isoforms and the production of pro-inflammatory cytokines such as TNF-α and IL-1β in a concentration-dependent manner.[5]

The anti-inflammatory effects are mediated, in part, through the suppression of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, 5,7-dihydroxyflavone analogues have been found to regulate the phosphorylation of IκBα, which is a key step in the activation of NF-κB.[6] Furthermore, these compounds have been observed to regulate the phosphorylation of Akt and ERK5, which are upstream of the NF-κB pathway.[6] By inhibiting these signaling cascades, 5,7-Dihydroxyisoflavone can effectively reduce the expression of inflammatory enzymes like iNOS and COX-2.[6]

Neuroprotective Effects

The neuroprotective potential of 5,7-Dihydroxyisoflavone and related flavonoids is an emerging area of research. These compounds are being investigated for their ability to protect neuronal cells from damage induced by oxidative stress and neuroinflammation. For instance, an extract containing chrysin (B1683763) (5,7-dihydroxyflavone) has been noted in the context of upregulating Brain-Derived Neurotrophic Factor (BDNF) gene expression in neuronal cells under inflammatory conditions.[7]

Studies on related isoflavones have demonstrated protective effects in models of neurotoxicity. For example, 6,7,4'-trihydroxyisoflavone, a metabolite of daidzein, has been shown to attenuate 6-hydroxydamine-induced neurotoxicity in SH-SY5Y human neuroblastoma cells.[8] This protection involves the inhibition of reactive oxygen species production and the modulation of apoptosis-related proteins and MAPK signaling pathways.[8] While direct quantitative data on the neuroprotective effects of 5,7-Dihydroxyisoflavone on SH-SY5Y cells is limited, the activity of structurally similar compounds suggests its potential in this area.

Antioxidant Activity

5,7-Dihydroxyisoflavone possesses antioxidant properties, primarily attributed to its ability to scavenge free radicals.[1] The antioxidant capacity of flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.[4] While specific IC50 values for 5,7-Dihydroxyisoflavone can vary depending on the assay conditions, its structural features are consistent with those of other flavonoids known to exhibit radical scavenging activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for 5,7-Dihydroxyisoflavone and its closely related derivatives. It is important to note that specific quantitative data for 5,7-Dihydroxyisoflavone is limited in the available scientific literature. Therefore, data for structurally similar isoflavones are included for comparative purposes.

Table 1: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| 5,7-Dihydroxy-4'-methoxyisoflavone | U2OS (Human Osteosarcoma) | Dose-dependent inhibition | [4] |

| 7,3′-dihydroxyflavone | MCF-7 (Breast Cancer) | Not specified | [9] |

| Daidzein | MCF-7 (Breast Cancer) | 50 | [10] |

| 3′,4′-Dihydroxyflavonol | MG-63 (Osteosarcoma) | 98.5 (± 37.5) | |

| 3′,4′-Dihydroxyflavonol | U2OS (Osteosarcoma) | 34.6 (± 3.6) |

Table 2: Anti-inflammatory Activity (IC50 Values)

| Compound | Assay | IC50 (µM) | Reference |

| 5-hydroxy-7-methoxyflavone analogs | PGE2 production inhibition | Moderate activity | [7] |

| FR038251 (iNOS inhibitor) | Mouse iNOS inhibition | 1.7 | [5] |

| FR191863 (iNOS inhibitor) | Mouse iNOS inhibition | 1.9 | [5] |

| Aminoguanidine (iNOS inhibitor) | Mouse iNOS inhibition | 2.1 | [5] |

| FR038470 (iNOS inhibitor) | Mouse iNOS inhibition | 8.8 | [5] |

| Celecoxib | COX-2 Inhibition | 0.42 | [1] |

| Diclofenac sodium | COX-2 Inhibition | Not specified | [1] |

Table 3: Antioxidant Activity (DPPH Radical Scavenging)

| Compound | IC50 (µg/mL) | Reference |

| Ficus sycomorus chloroform (B151607) fruit extract | 71.94 | |

| Ascorbic acid (Standard) | 4.81 | |

| Anogeissus leiocarpus ethanol (B145695) extract | 104.74 | |

| BHA (Standard) | 112.05 | |

| BHT (Standard) | 202.35 | |

| Ellagic acid | 11.75 ± 0.53 | [6] |

| Ascorbic acid (Standard) | 12.27 ± 0.28 | [6] |

Signaling Pathways

Apoptosis Signaling Pathway

5,7-Dihydroxyisoflavone promotes apoptosis in cancer cells by modulating key proteins in both the intrinsic and extrinsic pathways. It enhances the pro-apoptotic signal by upregulating Bax and downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1. It also inhibits the Akt and STAT3 survival pathways, further tipping the balance towards cell death.

Caption: Apoptosis induction by 5,7-Dihydroxyisoflavone.

NF-κB Signaling Pathway

The anti-inflammatory effects of 5,7-Dihydroxyisoflavone are partly mediated by the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, it blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.

References

- 1. 7,8,4′-Trihydroxyisoflavone, a Metabolized Product of Daidzein, Attenuates 6-Hydroxydopamine-Induced Neurotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.sld.cu [scielo.sld.cu]

- 7. Synthesis and PGE2 inhibitory activity of 5,7-dihydroxyflavones and their O-methylated flavone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effects of 6,7,4'-trihydroxyisoflavone, a major metabolite of daidzein, on 6-hydroxydopamine-induced neuronal cell death in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7,8-Dihydroxyflavone Protects High Glucose-Damaged Neuronal Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5,7-Dihydroxyisoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dihydroxyisoflavone, a naturally occurring isoflavone (B191592) with potential applications in drug development. The information presented herein is intended to serve as a core reference for researchers and scientists engaged in the identification, characterization, and utilization of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, supported by experimental protocols and data visualizations.

Spectroscopic Data

The structural elucidation of 5,7-Dihydroxyisoflavone is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.92 | s | - |

| H-2', H-6' | 7.45 | m | - |

| H-3', H-4', H-5' | 7.37 | m | - |

| H-6 | 6.27 | d | 2.1 |

| H-8 | 6.42 | d | 2.1 |

| 5-OH | 12.94 | s | - |

| 7-OH | - | - | - |

Note: The chemical shift for the 7-OH proton can be broad and its position may vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 154.5 |

| C-3 | 123.1 |

| C-4 | 181.5 |

| C-5 | 162.5 |

| C-6 | 99.6 |

| C-7 | 164.5 |

| C-8 | 94.4 |

| C-9 | 158.0 |

| C-10 | 106.2 |

| C-1' | 131.5 |

| C-2', C-6' | 126.5 |

| C-3', C-5' | 128.9 |

| C-4' | 129.8 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | O-H stretching (phenolic) | Broad |

| 1655 | C=O stretching (γ-pyrone) | Strong |

| 1620, 1580, 1495 | C=C stretching (aromatic) | Medium-Strong |

| 1450 | C-H bending | Medium |

| 1240, 1180 | C-O stretching (aryl ether & phenol) | Strong |

| 840 | C-H out-of-plane bending | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of the molecule. Isoflavones typically exhibit two major absorption bands.

| Band | λmax (nm) | Solvent |

| Band I | 310-330 | Methanol (B129727) or Ethanol |

| Band II | 262 | Methanol or Ethanol |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 5,7-Dihydroxyisoflavone.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition parameters: A sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio. A spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds are typically used.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Acquisition parameters: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C. A spectral width of approximately 220 ppm is common.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry 5,7-Dihydroxyisoflavone with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of 5,7-Dihydroxyisoflavone of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., methanol or ethanol).

-

Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution to ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

Instrumentation and Data Acquisition:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Acquisition parameters:

-

Wavelength range: 200-600 nm.

-

The solvent used for sample preparation should be used as the blank.

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis of 5,7-Dihydroxyisoflavone.

Caption: Workflow for Spectroscopic Analysis of 5,7-Dihydroxyisoflavone.

Caption: Core Structural Features of 5,7-Dihydroxyisoflavone.

5,7-Dihydroxyisoflavone (CAS: 4044-00-2): A Technical Guide for Researchers

An In-depth Examination of the Properties, Biological Activities, and Signaling Pathways of a Promising Bioactive Isoflavone (B191592).

This technical guide provides a comprehensive overview of 5,7-Dihydroxyisoflavone, a naturally occurring isoflavonoid (B1168493) found in various plants, particularly legumes.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Chemical and Physical Properties

5,7-Dihydroxyisoflavone, also known as 5,7-dihydroxy-3-phenyl-4H-1-benzopyran-4-one, is a member of the isoflavone class of flavonoids.[2][3] Its structure is characterized by a flavonoid backbone with two hydroxyl groups at the 5 and 7 positions, which are crucial for its biological activity.[1]

Table 1: Physicochemical Properties of 5,7-Dihydroxyisoflavone

| Property | Value | Source |

| CAS Number | 4044-00-2 | [4] |

| Molecular Formula | C₁₅H₁₀O₄ | [4] |

| Molecular Weight | 254.24 g/mol | [3][4] |

| Melting Point | 199-201 °C / 205 °C | [2][3][4] |

| Appearance | Solid | [2][3] |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Moderately soluble in water. | [1][5] |

| Canonical SMILES | C1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C=C3)O)O | [4] |

| InChI Key | PJJGZPJJTHBVMX-UHFFFAOYSA-N | [4] |

Biological Activities and Pharmacological Potential

5,7-Dihydroxyisoflavone has been investigated for a range of biological activities, positioning it as a compound of interest for pharmaceutical and nutraceutical applications.

Antioxidant Properties

Anti-inflammatory Effects

5,7-Dihydroxyisoflavone is classified as a non-steroidal anti-inflammatory agent.[2] Its mechanism of action is suggested to involve the inhibition of cyclooxygenase (COX), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[2] This positions the compound as a potential candidate for the development of novel anti-inflammatory drugs.

Phytoestrogenic Activity

Due to its structural similarity to endogenous estrogens, 5,7-Dihydroxyisoflavone is considered a phytoestrogen. This allows it to interact with estrogen receptors, potentially influencing hormone-regulated pathways.[1] The specific binding affinities for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) have not been detailed for this specific isoflavone in the provided search results.

Antimicrobial Activity

While specific studies on 5,7-Dihydroxyisoflavone are limited, related isoflavones have demonstrated antibacterial properties. For instance, studies have shown that certain isoflavones exhibit significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) reported for some.[6] The hydroxyl groups at the C-5 and C-7 positions are considered important for the antibacterial action of plant isoflavones.[6]

Table 2: Summary of Potential Biological Activities and Investigated Mechanisms

| Biological Activity | Potential Mechanism of Action |

| Antioxidant | Free radical scavenging due to hydroxyl groups.[1] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and prostaglandin (B15479496) synthesis.[2] |

| Phytoestrogenic | Interaction with estrogen receptors due to structural similarity to estrogen.[1] |

| Antimicrobial | The C-5 and C-7 hydroxyl groups are suggested to be crucial for antibacterial action.[6] |

Signaling Pathways

The biological effects of isoflavones are often mediated through their interaction with key cellular signaling pathways. While direct experimental evidence for 5,7-Dihydroxyisoflavone is not extensively detailed in the provided search results, the known activities of related flavonoids suggest potential involvement in the following pathways:

Anti-inflammatory Signaling Cascade

As a cyclooxygenase inhibitor, 5,7-Dihydroxyisoflavone likely interferes with the arachidonic acid cascade, a central pathway in inflammation. By inhibiting COX, it would reduce the production of pro-inflammatory prostaglandins.

Phytoestrogenic Signaling Pathway

As a phytoestrogen, 5,7-Dihydroxyisoflavone may bind to estrogen receptors (ERs), leading to the activation or modulation of estrogen-responsive genes. This can result in a variety of physiological effects, depending on the tissue and the relative expression of ERα and ERβ.

Experimental Protocols

Detailed experimental protocols for 5,7-Dihydroxyisoflavone are not extensively published. However, based on the methodologies used for similar isoflavones, the following protocols can be adapted for future research.

In Vitro Antibacterial Activity (Broth Microdilution Method)

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Test Compound: 5,7-Dihydroxyisoflavone is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Incubation: The bacterial inoculum is added to each well containing the different concentrations of the test compound. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cyclooxygenase (COX) Inhibition Assay

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer solution.

-

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of 5,7-Dihydroxyisoflavone or a control inhibitor for a specified time at a controlled temperature.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Measurement of Prostaglandin Production: The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Estrogen Receptor Binding Assay (Competitive Radiometric Assay)

-

Preparation of Receptors and Ligands: Purified human ERα and ERβ are used. A radiolabeled estrogen, such as [³H]17β-estradiol, serves as the tracer.

-

Competitive Binding: The receptors are incubated with a fixed concentration of the radiolabeled estrogen and varying concentrations of unlabeled 5,7-Dihydroxyisoflavone.

-

Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radiolabeled estrogen using methods like hydroxyapatite (B223615) precipitation or size-exclusion chromatography.

-

Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Calculation of Binding Affinity: The concentration of 5,7-Dihydroxyisoflavone that displaces 50% of the radiolabeled ligand (IC50) is determined. This can be used to calculate the binding affinity (Ki).

Conclusion